molecular formula C10H10 B089562 1,4-Divinylbenzene CAS No. 105-06-6

1,4-Divinylbenzene

Cat. No.: B089562
CAS No.: 105-06-6
M. Wt: 130.19 g/mol
InChI Key: WEERVPDNCOGWJF-UHFFFAOYSA-N
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Description

1,4-Divinylbenzene: is an organic compound with the chemical formula C10H10 . It consists of a benzene ring with two vinyl groups attached at the 1 and 4 positions. This compound is a colorless liquid that is primarily used in the production of cross-linked polymers. It is related to styrene (vinylbenzene) by the addition of a second vinyl group .

Mechanism of Action

Target of Action

p-Divinylbenzene (DVB), also known as 1,4-Divinylbenzene or Benzene, 1,4-diethenyl-, is primarily used as a cross-linking agent in a variety of polymeric processes . Its primary targets are polymers, particularly styrene, where it is used to improve the thermo-mechanical properties of the composite .

Mode of Action

The mode of action of p-Divinylbenzene involves its interaction with its target polymers. It is used in the copolymerization of styrene, forming a cross-linked polymer known as styrene-divinylbenzene (S-DVB) . The incorporation of DVB in isotactic poly(styrene) units has been achieved by stereospecific copolymerization .

Biochemical Pathways

For instance, DVB can be cross-linked with styrene/vinylbenzene chloride and incorporated with multi-walled carbon nanotubes (MWCNTs) to form new microporous nanocomposites for water remediation .

Pharmacokinetics

It’s worth noting that the physical properties of p-divinylbenzene, such as its density (0914 g/mL at 25 °C) and refractive index (n20/D 15470), can influence its behavior in the environment .

Result of Action

The result of p-Divinylbenzene’s action is the formation of cross-linked polymers with improved thermo-mechanical properties . For example, the abundant incorporation of p-Divinylbenzene in isotactic poly(styrene) units results in polymers with very high molecular weights and unimodal polydispersity indices .

Action Environment

The action of p-Divinylbenzene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the polymerization process can affect the degree of cross-linking and the properties of the resulting polymer . Furthermore, the presence of other substances, such as stabilizers or inhibitors, can also influence the polymerization process .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction can be represented as follows:

C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2 \rightarrow C_6H_4(C_2H_3)_2 + 2H_2 C6​H4​(C2​H5​)2​→C6​H4​(C2​H3​)2​+2H2​

This process involves heating diethylbenzene in the presence of a dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced as a mixture with its isomers, 1,2-divinylbenzene and 1,3-divinylbenzene. The mixture is then separated using distillation techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Divinylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2-Divinylbenzene
  • 1,3-Divinylbenzene
  • Styrene (Vinylbenzene)

Comparison: 1,4-Divinylbenzene is unique due to its symmetrical structure, which allows for more uniform cross-linking compared to its isomers. This results in polymers with more consistent properties. In contrast, 1,2-divinylbenzene and 1,3-divinylbenzene have different substitution patterns, leading to variations in the properties of the resulting polymers .

Properties

IUPAC Name

1,4-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERVPDNCOGWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
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Description Data deposited in or computed by PubChem

Related CAS

25989-95-1
Record name Benzene, 1,4-diethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID2033863
Record name 1,4-Divinylbenzene
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Molecular Weight

130.19 g/mol
Source PubChem
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CAS No.

105-06-6
Record name p-Divinylbenzene
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Record name 1,4-Diethenylbenzene
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Record name Benzene, 1,4-diethenyl-
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Record name 1,4-Divinylbenzene
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Record name 1,4-divinylbenzene
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Record name P-DIVINYLBENZENE
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Synthesis routes and methods I

Procedure details

Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean, flamed and purged valved burette and then diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium. Next, a clean, flamed and purged, 3-neck, 300 mL reactor flask is fitted with a magnetic stirrer and rubber septum separated from the flask by an in-line, straight-through- bore teflon valve. The burette containing the p-divinylbenzene and benzene is padded with dry argon from the vacuum/argon manifold, the valve is closed and the burette is transferred to the 300 mL reactor flask which is subsequently evacuated and filled with argon several times. Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution. To the dry benzene in the reactor flask, 0.5 mmoles (0.5 mL of 1.0M solution) of n-butyllithium in hexane is added via gas-tight syringe through the rubber septum and straight-bore valve. After stirring, the reactor flask is cooled to -400° C. and 0.32 mL of the p-divinylbenzene/benzene solution is added dropwise from the burette to give a ratio of p-divinylbenzene to Li+ of 1.5 which produces the micro-particle with the living lithium carbanion initiation sites as indicated by the red-orange color.
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p-divinylbenzene benzene
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Synthesis routes and methods II

Procedure details

(Styrylethyl)-trichlorosilane is first synthesized by a platinum-catalyzed mono-hydrosilylation of p-DVB with chlorodimethylsilane in hexane. Kim, I-J.; Faust, R. Polym. Prepr., (Am. Chem. Soc. Div. Polym. Chem) 2000, 41(2), 1309. A styryl-POSS macromer is then prepared by corner capping reaction of incompletely condensed trisilanol (c-C5H9)7Si7O9(OH)3 with (styrylethyl)-trichlorosilane, according to the procedure reported in Haddad, T. S.; Lichtenhan, J. D. Macromolecules 1996, 29, 7302.
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(Styrylethyl)-trichlorosilane
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styryl
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trisilanol (c-C5H9)7Si7O9(OH)3
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(styrylethyl)-trichlorosilane
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Synthesis routes and methods III

Procedure details

1 g of the amphiphilic macromolecule reversible addition-fragmentation chain transfer agent and 80 g of deionized water were formulated into an aqueous solution as an aqueous phase, which was added and uniformly mixed with an oil phase consisting of 6 g of styrene, 12 g of p-vinyl benzene, 0.1 g of azobisisobutyronitrile and 9 g of n-octane, and prepared by an ultrasonic crasher into a miniemulsion under the effect of a high shear field. The miniemulsion was transferred to a reactor and subjected to the reaction at a temperature of 80° C. which stopped after 4 hours, and then cooled to the room temperature and discharged to yield polymeric nanocapsules with highly crosslinked shells which were formed by the polymerization of styrene and p-divinyl benzene, wherein the polymeric nanocapsules have an average diameter of 90 nm.
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Synthesis routes and methods IV

Procedure details

Divinylbenzene can be prepared by the dehydrogenation of diethylbenzene. For example, there is a description in EP 0217492 A1 that the dehydrogenation of para-diethylbenzene with a purity of 93% in the presence of an alkaline dehydrogenation catalyst at a temperature of 620° to 630° C. and at a steam to diethylbenzene ratio (hereinafter referred to as S/D ratio) of 2 to 4 (by weight) occurred at a conversion of approximately 80% to yield approximately 38% by weight of para-divinylbenzene and approximately 30% by weight of para-ethylvinylbenzene. Another description is found in Japan Kokai Tokkyo Koho No. Sho 62-45,542 (1987) that diethylbenzene was dehydrogenated to divinylbenzene at a conversion of approximately 78% with a selectivity (mol) to divinylbenzene of approximately 55% under the conditions where the inlet temperature of the catalyst layer was 620° C., the LHSV based on diethylbenzene was 1 hr-1 and the S/D ratio was 3.
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0217492 A1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-divinylbenzene?

A1: The molecular formula of this compound is C10H10, and its molecular weight is 130.186 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly used spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are particularly useful for determining the structure and tacticity of polymers derived from this compound. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the chemical composition of polymers containing this compound units. [, , ]
  • Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, especially for identifying specific bonds like diselenide linkages in polymers incorporating this compound. []

Q3: What is unique about the reactivity of this compound compared to styrene?

A3: this compound possesses two reactive vinyl groups, allowing it to participate in crosslinking reactions during polymerization. This leads to the formation of network polymers with enhanced mechanical strength and thermal stability. [, , , ]

Q4: Can this compound be polymerized in a controlled manner?

A4: Yes, recent research demonstrates the possibility of achieving controlled living anionic polymerization of this compound. By carefully selecting the initiator system and reaction conditions, researchers can synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This control arises from suppressing the undesirable addition reaction of the propagating chain end to the pendant vinyl group. [, , , ]

Q5: How does the polymerization of this compound differ in emulsion polymerization compared to styrene?

A5: Emulsion polymerization of this compound exhibits unique characteristics compared to styrene. [, ] Studies reveal that the polymerization of DVB occurs primarily within the monomer droplets, resembling bulk polymerization. Conversely, latex particle formation originates mainly from the monomer solubilized in micelles. This phenomenon contrasts with typical emulsion polymerization, where the majority of polymerization takes place within the latex particles.

Q6: What is unique about the incorporation of this compound in propylene copolymerization using specific zirconocene catalysts?

A6: Studies show a unique incorporation pattern of this compound during copolymerization with propylene using specific zirconocene catalysts in the presence of hydrogen. [] Instead of forming branches, this compound units predominantly incorporate into the polymer backbone, yielding 1,4-substituted phenyl repeating units. This unusual incorporation is attributed to the spontaneous insertion of terminal styryl groups into Zr-H species formed during the reaction.

Q7: What is the significance of cyclization during free-radical crosslinking polymerization of this compound?

A7: Cyclization reactions significantly impact the properties of polymers formed via free-radical crosslinking polymerization of this compound. [, ] Studies reveal that a substantial portion (30-60%) of pendant vinyl groups participate in cyclization reactions, leading to intramolecular crosslinks. This phenomenon contributes to the formation of tightly crosslinked networks with reduced pendant vinyl group reactivity, ultimately influencing the polymer's physical and mechanical properties.

Q8: What are some applications of polymers containing this compound?

A8: Polymers incorporating this compound find applications in various fields due to their unique properties:

  • Ion-exchange resins: Crosslinked polystyrene resins incorporating this compound are widely used in ion-exchange chromatography for separating and purifying various compounds. []
  • Solid-phase synthesis: These resins serve as solid supports in solid-phase peptide synthesis and other combinatorial chemistry approaches. []
  • Chromatographic columns: Monolithic capillary columns based on this compound copolymers are explored for separating biomolecules like peptides, proteins, and oligonucleotides. []
  • Hole transport materials: this compound is employed in the preparation of hole transport polymers used in electroluminescence devices. []
  • Microgel synthesis: Anionic dispersion polymerization techniques utilize this compound to create highly crosslinked microgels with controlled size and properties. []

Q9: What factors influence the morphology and properties of this compound-based microgels prepared via anionic dispersion polymerization?

A9: The properties and morphology of this compound-based microgels synthesized via anionic dispersion polymerization are significantly influenced by several factors, including:

  • Stabilizer Chain Length: The length of the stabilizer chains used during polymerization plays a crucial role in determining the final microgel properties. For instance, longer stabilizer chains can lead to larger microgel sizes and influence their intrinsic viscosities. []

Q10: How does the presence of this compound affect the thermal properties of polypropylene graft copolymers?

A10: The incorporation of this compound into polypropylene graft copolymers significantly influences their thermal properties. [, ] The presence of rigid aromatic rings from this compound units can enhance the glass transition temperature (Tg) of the resulting copolymers compared to pure polypropylene. Moreover, the degree of grafting and the length of the grafted chains further influence the thermal behavior, allowing for tailoring of the copolymer's properties for specific applications.

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